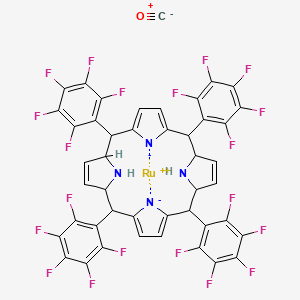
Carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is a complex organometallic compound It consists of a ruthenium ion coordinated with carbon monoxide and a porphyrin ligand substituted with pentafluorophenyl groups
Preparation Methods
The synthesis of Carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide typically involves the following steps:
Synthesis of the Porphyrin Ligand: The porphyrin ligand is synthesized by condensing pyrrole with an aldehyde in the presence of an acid catalyst. The resulting porphyrin is then substituted with pentafluorophenyl groups.
Coordination with Ruthenium: The substituted porphyrin ligand is then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of a reducing agent. This step forms the ruthenium-porphyrin complex.
Introduction of Carbon Monoxide: Finally, the ruthenium-porphyrin complex is exposed to carbon monoxide gas under controlled conditions to form the final compound.
Chemical Reactions Analysis
Carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine.
Substitution: The pentafluorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination Reactions: The ruthenium center can coordinate with other ligands, leading to the formation of new complexes.
Scientific Research Applications
This compound has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbonylation reactions.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Biological Studies: Researchers investigate its interactions with biological molecules, such as proteins and DNA, to understand its potential therapeutic applications.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in the design of metal-based drugs.
Mechanism of Action
The mechanism of action of Carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide involves its ability to coordinate with various substrates and facilitate chemical transformations. The ruthenium center acts as a catalytic site, while the porphyrin ligand provides stability and enhances reactivity. The compound can interact with molecular targets, such as enzymes and receptors, through coordination and redox reactions, leading to various biological effects.
Comparison with Similar Compounds
Compared to other ruthenium-porphyrin complexes, Carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is unique due to the presence of pentafluorophenyl groups, which enhance its stability and reactivity. Similar compounds include:
Ruthenium(II) porphyrin complexes: These compounds have similar structures but may lack the pentafluorophenyl substitutions.
Iron(II) porphyrin complexes: These are structurally similar but contain iron instead of ruthenium.
Cobalt(II) porphyrin complexes: These complexes also share structural similarities but have cobalt as the central metal ion.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C45H18F20N4ORu |
|---|---|
Molecular Weight |
1111.7 g/mol |
IUPAC Name |
carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C44H18F20N4.CO.Ru/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;1-2;/h1-10,15-20,65,68H;;/q-2;;+2 |
InChI Key |
IRGQCDRIHNVZSQ-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].C1=CC2C(C3=CC=C([N-]3)C(C4C=CC(N4)C(C5=CC=C([N-]5)C(C1N2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C9=C(C(=C(C(=C9F)F)F)F)F.[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















